molecular formula C4H6N4 B1224688 Praxadine CAS No. 4023-00-1

Praxadine

Cat. No. B1224688
CAS RN: 4023-00-1
M. Wt: 110.12 g/mol
InChI Key: UCQFSGCWHRTMGG-UHFFFAOYSA-N
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Description

In the field of chemistry, the synthesis and analysis of compounds and materials involve a multi-faceted approach, including the determination of molecular structures, synthesis pathways, and both physical and chemical properties. This multidisciplinary investigation enables a comprehensive understanding of a substance's characteristics and potential applications.

Synthesis Analysis

Synthesis pathways often involve complex reactions to form desired compounds. For example, the stereodivergent synthesis of [3.3.1] bicyclic cores utilized key intramolecular oxidative ketone allylation, highlighting the intricate steps involved in chemical synthesis (Spangler, Carson, & Sorensen, 2010).

Molecular Structure Analysis

The analysis of molecular structures is pivotal in understanding the properties and behavior of compounds. X-ray crystallography, NMR, and other spectroscopic methods are commonly used to elucidate structures. For instance, structural revisions of compounds like edaxadiene have been made possible through synthetic constructs and comparison with natural isolates, showcasing the importance of accurate molecular characterization (Spangler, Carson, & Sorensen, 2010).

Chemical Reactions and Properties

Chemical reactions are fundamental to synthesizing new materials and understanding their interactions. Research into active metal template synthesis of rotaxanes and catenanes illustrates the innovative approaches to constructing mechanically interlocked molecular structures, demonstrating the complex reactions that can be harnessed to create novel chemical entities (Crowley et al., 2009).

Physical Properties Analysis

The physical properties of materials, including phase behavior, thermal stability, and mechanical characteristics, are crucial for their practical applications. For example, the study of polyrotaxane dynamics in solution offers insights into the molecular structure and behavior of supramolecular assemblies, contributing to the development of novel materials with unique properties (Mayumi, 2021).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability, and compatibility with other substances, is essential for the application of compounds in various fields. Research on vanadium-containing molecular sieves, for instance, demonstrates how synthesis conditions can influence the crystallinity and chemical properties of materials, impacting their potential applications (Frunza et al., 2000).

Scientific Research Applications

Antineoplastic Effects in Colon Cancer

Praxadine, specifically pradimicin-IRD, exhibits significant antineoplastic effects. It induces DNA damage in colon cancer cells, which leads to apoptosis (programmed cell death) and cell cycle arrest. This effect is noted in various colon cancer cell lines, including those with TP53 and KRAS mutations commonly observed in colon cancer patients. Pradimicin-IRD interacts with DNA double strands and shows potential as a DNA-damaging agent with anticancer activity (Almeida et al., 2019).

Pharmacokinetic Drug-Drug Interactions

Studies on pradigastat, another variant of praxadine, explore its interactions with other drugs. One study assessed the interaction between pradigastat and atazanavir or probenecid, indicating that pradigastat is well-tolerated and its exposure is not significantly affected when administered with these drugs (Mendonza et al., 2016). Another study evaluated the interaction between pradigastat and acetaminophen, finding that the pharmacokinetics of acetaminophen remain unchanged in the presence of pradigastat (Ayalasomayajula et al., 2015).

Effect of Renal and Hepatic Impairment on Pharmacokinetics

The impact of renal impairment on the pharmacokinetics of pradigastat has been studied, revealing no significant changes in patients with mild and moderate renal impairment. However, there is an increase in systemic exposure in severe renal impairment cases (Mita et al., 2015). Similarly, the effect of hepatic impairment on pradigastat was evaluated, showing no clinically significant differences in pharmacokinetics in patients with mild and moderate hepatic impairment. Yet, increased systemic exposure and decreased clearance were observed in severe hepatic impairment cases (Hirano et al., 2015).

Other Research Applications

  • Food Impact on Bioavailability: Investigation into the effect of food on the oral bioavailability of pradigastat, indicating that food increases pradigastat exposure by less than 40%, a change not considered clinically significant (Ayalasomayajula et al., 2015).
  • Pradimicins for Glycobiological Research: Studies on pradimicins (PRMs) focus on their application as lectin mimics in glycobiological research, particularly in recognizing d-mannose-containing glycans. Challenges in studying PRMs are addressed, and their potential in glycobiological applications is highlighted (Nakagawa, 2020).

properties

IUPAC Name

pyrazole-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-4(6)8-3-1-2-7-8/h1-3H,(H3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQFSGCWHRTMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048366
Record name Praxadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Praxadine

CAS RN

4023-00-1
Record name Praxadine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Praxadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Praxadine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12L58GX4AS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
Y Roux, R Ricoux, F Avenier, JP Mahy - Nature Communications, 2015 - nature.com
… To do so, a modified PEI bearing guanidinium and octyl groups was prepared as previously described, by reaction of the commercial PEI (25 kDa, multibranched) with praxadine and …
Number of citations: 33 www.nature.com
S Woo, RA Shenvi - Nature, 2022 - nature.com
Ingestion of alkaloid metabolites from the bark of Galbulimima (GB) sp. leads to psychotropic and excitatory effects in humans 1 – 4 . Limited, variable supply of GB alkaloids 5 , however…
Number of citations: 11 www.nature.com
A Naim, Y Chevalier, Y Bouzidi, P Gairola… - Inorganic Chemistry …, 2020 - pubs.rsc.org
… Besides, a polyethyleneimine polymer modified with guanidinium and octyl groups (PEI guan–oct ) was prepared by successive additions of praxadine and iodooctane to a DMF …
Number of citations: 8 pubs.rsc.org
S Kotesova, RA Shenvi - Accounts of Chemical Research, 2023 - ACS Publications
… stereocontrol by an amidine ligand, which happened to be the inexpensive drug praxadine. … , (73) unearthed a novel ligand (praxadine) that favored the more hindered endo-isomer by …
Number of citations: 1 pubs.acs.org
F Avenier, JB Domingos, LD Van Vliet… - Journal of the …, 2007 - ACS Publications
The efficient integration of binding, catalysis, and multiple turnovers remains a challenge in building enzyme models. We report that systematic derivatization of polyethylene imine (PEI) …
Number of citations: 53 pubs.acs.org
E Estrada, E Uriarte, A Montero, M Teijeira… - Journal of medicinal …, 2000 - ACS Publications
A topological substructural approach to molecular design (TOSS-MODE) has been introduced for the selection and design of anticancer compounds. A quantitative model that …
Number of citations: 218 pubs.acs.org
E Estrada, A Peña - Bioorganic & medicinal chemistry, 2000 - Elsevier
Theoretical models to virtual screening and rational design of anticonvulsant compounds based on a topological sub-structural molecular design (TOSS-MODE) approach are …
Number of citations: 171 www.sciencedirect.com
S Woo, EM Landwehr, RA Shenvi - Tetrahedron, 2022 - Elsevier
… The most effective ligand happened to be a commercial, inexpensive amidine called praxadine, which also serves as an anti-inflammatory. Its use in this cross-electrophile coupling …
Number of citations: 1 www.sciencedirect.com
NPR Onuska, JG Pierce - 2022 - nature.com
… and commercially available anti-inflammatory agent (praxadine) as an additive — in this context, praxadine stabilizes and attenuates the reactivity of the manganese and nickel atoms. …
Number of citations: 6 www.nature.com
MAC Pérez, MB Sanz - Bioorganic & medicinal chemistry, 2004 - Elsevier
The central nervous system (CNS) activity has been investigated by using a topological substructural molecular approach (TOPS–MODE). A discriminant analysis to classify CNS and …
Number of citations: 27 www.sciencedirect.com

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